molecular formula C10H14N2O2 B1267279 N-[2-(4-aminophenoxy)ethyl]acetamide CAS No. 22404-15-5

N-[2-(4-aminophenoxy)ethyl]acetamide

Cat. No.: B1267279
CAS No.: 22404-15-5
M. Wt: 194.23 g/mol
InChI Key: WOVQEYXDOCRQID-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

N-[2-(4-aminophenoxy)ethyl]acetamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as acetyltransferases and oxidoreductases. These interactions can lead to modifications in enzyme activity, either inhibiting or activating specific biochemical pathways. For instance, this compound may act as a substrate for acetyltransferases, leading to the acetylation of proteins and altering their function .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling cascades. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered levels of specific mRNAs and proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, either competitively or non-competitively, leading to changes in their catalytic activity. For example, this compound may inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation of target proteins. Additionally, this compound can activate transcription factors by binding to specific DNA sequences, leading to increased gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in metabolic pathways and cellular processes. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable response. At very high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and organ damage .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of reactive intermediates that can further interact with cellular components. Additionally, this compound can influence the levels of key metabolites, such as acetyl-CoA and NADH, by modulating the activity of enzymes involved in their synthesis and degradation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via specific transporters, such as organic cation transporters, and can bind to intracellular proteins that facilitate its localization to specific cellular compartments. The distribution of this compound within tissues can also be influenced by its affinity for binding proteins in the bloodstream .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the nucleus by nuclear localization signals, where it can interact with DNA and transcription factors to regulate gene expression. Additionally, this compound can be targeted to mitochondria or other organelles, where it can influence metabolic processes and cellular energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-aminophenoxy)ethyl]acetamide typically involves the reaction of 4-aminophenol with ethylene oxide to form 2-(4-aminophenoxy)ethanol. This intermediate is then acetylated using acetic anhydride to yield this compound . The reaction conditions usually involve heating the reactants under reflux in the presence of a suitable solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-aminophenoxy)ethyl]acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, primary amines, and substituted phenoxy compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it has a higher solubility in organic solvents and exhibits more potent biological activity .

Properties

IUPAC Name

N-[2-(4-aminophenoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-8(13)12-6-7-14-10-4-2-9(11)3-5-10/h2-5H,6-7,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVQEYXDOCRQID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30309639
Record name N-[2-(4-aminophenoxy)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30309639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22404-15-5
Record name 22404-15-5
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Record name N-[2-(4-aminophenoxy)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30309639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-(4-aminophenoxy)ethyl]acetamide
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